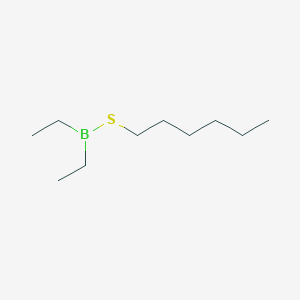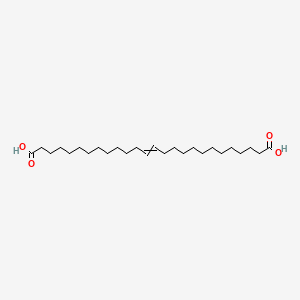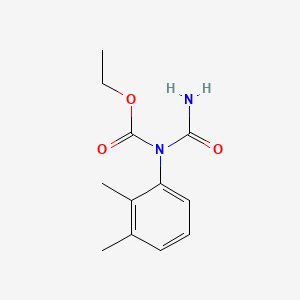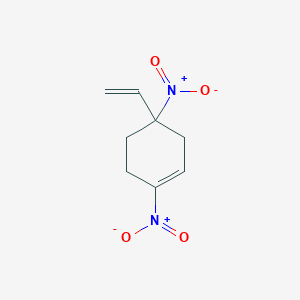![molecular formula C14H20N2O2S B14631983 Butyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-08-7](/img/structure/B14631983.png)
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate, also known as butamben, is a local anesthetic primarily used for topical anesthesia. It is an ester of 4-aminobenzoic acid and butanol. Due to its low water solubility, it is suitable for surface anesthesia of mucous membranes other than the eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(dimethylcarbamothioyl)amino]benzoate involves the esterification of 4-nitrobenzoic acid with 1-butanol to form butyl 4-nitrobenzoate. This intermediate is then subjected to Bechamp reduction to yield butamben. Alternatively, 4-aminobenzoic acid can be directly esterified with butanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce 4-aminobenzoic acid and butanol.
Reduction: It can be reduced using lithium aluminum hydride to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 4-aminobenzoic acid and butanol.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and reduction reactions.
Biology: Investigated for its effects on nerve cells and pain signal transmission.
Medicine: Utilized as a local anesthetic for pain relief in various medical procedures.
Industry: Employed in the formulation of topical anesthetics and pain relief creams.
Mecanismo De Acción
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate acts by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons. This inhibition disturbs channel kinetics, leading to a blockade of impulse transmission and resulting in localized anesthesia . It also inhibits sodium channels and delays rectifier potassium currents, contributing to its anesthetic effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-aminobenzoate: Another ester of 4-aminobenzoic acid, used as a local anesthetic.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl group instead of butyl, also used as a local anesthetic.
Methyl 4-aminobenzoate: Similar structure with a methyl group, used in topical anesthetics.
Uniqueness
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic domains, making it suitable for topical applications. Its low water solubility ensures prolonged action at the site of application, making it effective for surface anesthesia .
Propiedades
Número CAS |
54767-08-7 |
|---|---|
Fórmula molecular |
C14H20N2O2S |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
butyl 4-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-5-10-18-13(17)11-6-8-12(9-7-11)15-14(19)16(2)3/h6-9H,4-5,10H2,1-3H3,(H,15,19) |
Clave InChI |
ICDQFBJLEVUAON-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)


![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)




![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
